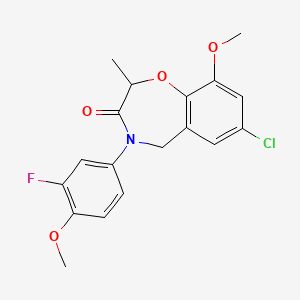

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Description

This compound is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural features include:

- Substituents: A chlorine atom at position 7, a 3-fluoro-4-methoxyphenyl group at position 4, a methoxy group at position 9, and a methyl group at position 2.

- Crystallography: Structural validation via tools like SHELXL (used for small-molecule refinement) confirms its conformation and intermolecular interactions .

Properties

IUPAC Name |

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-10-18(22)21(13-4-5-15(23-2)14(20)8-13)9-11-6-12(19)7-16(24-3)17(11)25-10/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWDSMLJHRWKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C(=CC(=C2)Cl)OC)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (hereafter referred to as Compound A ) belongs to the class of benzoxazepines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A can be structurally represented as follows:

The presence of chlorine and fluorine substituents in its structure is believed to enhance its biological activity by influencing lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazepines. For instance, compounds similar to Compound A have demonstrated significant antiproliferative effects on various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, a related compound was shown to inhibit squalene synthase (a key enzyme in cholesterol biosynthesis), leading to reduced cancer cell viability .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human breast adenocarcinoma | 0.5 | |

| HepG2 liver cancer cells | 0.8 | |

| Colon cancer cells | 1.2 |

Neuroprotective Effects

Benzoxazepines have also been investigated for their neuroprotective properties. Compound A is posited to exert effects that may protect neuronal cells from oxidative stress and apoptosis.

- Mechanism of Action : The neuroprotective effects are hypothesized to occur through modulation of neurotransmitter systems and inhibition of inflammatory pathways .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of Compound A on various cancer cell lines. The results indicated that Compound A significantly inhibited cell growth in a dose-dependent manner.

- Findings :

Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of Compound A using animal models of neurodegenerative diseases.

Scientific Research Applications

Research indicates that compounds within the benzoxazepine class exhibit diverse biological activities. Specifically, studies have highlighted the following applications:

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzoxazepine derivatives, including this compound:

- Mechanism of Action : The compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. For instance, it has shown cytotoxic effects against solid tumor cell lines and modulated pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-cancer mechanism .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation:

- Research Findings : In vitro studies have demonstrated that it can reduce the production of inflammatory mediators in immune cells, indicating its potential use in inflammatory diseases .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties:

- Potential Applications : It has been tested against various bacterial strains, showing effectiveness similar to established antimicrobial agents . This suggests its utility in developing new treatments for infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with accompanying changes in apoptosis markers.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced swelling and lower levels of inflammatory cytokines compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Heterocycle: The target compound’s benzoxazepinone ring replaces the benzodiazepine’s nitrogen with oxygen. This alters hydrogen-bonding capacity (oxygen’s electronegativity vs. nitrogen’s basicity) and may influence receptor binding . Triazolobenzodiazepines (e.g., compound 4 in Table 1) incorporate a triazole ring, enhancing metabolic stability and potency .

Substituent Effects :

- Methoxy vs. Nitro Groups : Methoxy groups (target compound) increase lipophilicity and solubility compared to electron-withdrawing nitro groups (Methylclonazepam), which may reduce oral bioavailability .

- Fluorine Positioning : The 3-fluoro-4-methoxyphenyl group in the target compound may optimize steric and electronic interactions with target receptors compared to o-fluorophenyl groups in analogs .

Research Findings and Gaps

- Crystallographic Data : SHELX-based refinements confirm the target compound’s planar lactam ring and phenyl group orientation, critical for molecular docking studies .

- Empirical studies are needed to validate this .

- Metabolism : Methoxy and fluorine substituents likely reduce cytochrome P450-mediated metabolism compared to nitro-containing analogs, but in vitro assays are required for confirmation.

Q & A

Q. What unexplored therapeutic applications merit investigation?

- Methodological Answer :

- Neuroinflammation Models : Test efficacy in microglial activation assays (e.g., LPS-induced TNF-α suppression) .

- Crystallographic Fragment Screening : Identify novel binding pockets using Diamond Light Source beamlines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.